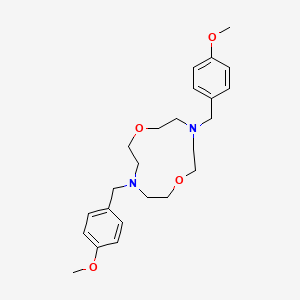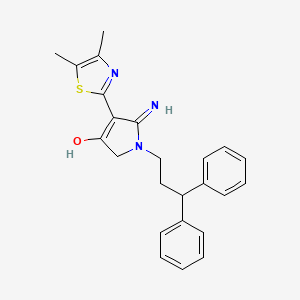
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a diazacyclododecane ring substituted with two 4-methoxybenzyl groups, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler diazacyclododecane derivative.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiols (RSH).
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1,7-dioxa-4,10-diazacyclododecane.
Substitution: Formation of various substituted diazacyclododecane derivatives.
Applications De Recherche Scientifique
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a molecular probe in studying biological systems due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The diazacyclododecane ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can bind to proteins or nucleic acids, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): A similar macrocyclic compound with four nitrogen atoms in the ring.
1,4,7-Triazacyclononane (TACN): A smaller macrocyclic compound with three nitrogen atoms in the ring.
1,4,8,11-Tetraazacyclotetradecane (Cyclam): A larger macrocyclic compound with four nitrogen atoms in the ring.
Uniqueness
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane is unique due to the presence of the 4-methoxybenzyl groups, which impart distinct chemical properties and potential applications compared to other macrocyclic compounds. These substituents can enhance the compound’s ability to form stable complexes and interact with biological targets, making it a valuable tool in various fields of research.
Propriétés
Formule moléculaire |
C24H34N2O4 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
4,10-bis[(4-methoxyphenyl)methyl]-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C24H34N2O4/c1-27-23-7-3-21(4-8-23)19-25-11-15-29-17-13-26(14-18-30-16-12-25)20-22-5-9-24(28-2)10-6-22/h3-10H,11-20H2,1-2H3 |
Clé InChI |
RXQPORAVEQBPSG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCOCCN(CCOCC2)CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B15107065.png)
![N-[(2Z)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B15107067.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15107072.png)
![N-[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15107077.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B15107092.png)
![7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15107094.png)

![3-(4-Chlorobenzyl)-6-[(3-chlorobenzyl)oxy]-1,2-benzoxazole](/img/structure/B15107103.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15107105.png)

![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B15107116.png)
![6-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-2H-chromen-2-one](/img/structure/B15107119.png)
![2-Chloro-5-[(2-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B15107127.png)
![N-[(2E)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B15107128.png)
